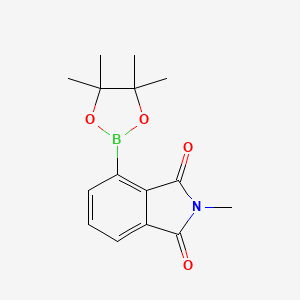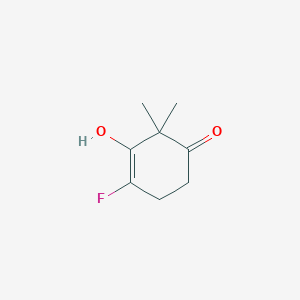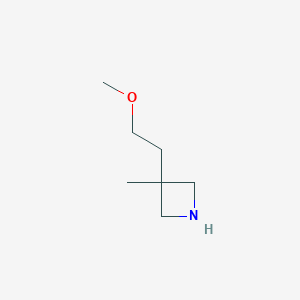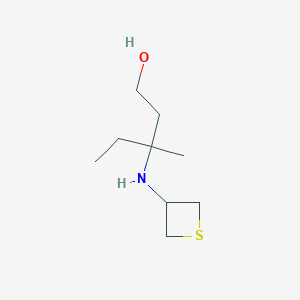
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a versatile chemical used in various scientific research and industrial applications. The compound features a thietane ring, which is a four-membered ring containing sulfur, attached to an amino group and a pentanol backbone. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol typically involves the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable sulfur-containing precursor with an appropriate alkylating agent under controlled conditions.
Amination: The thietane ring is then subjected to amination using an amine source to introduce the amino group.
Attachment to Pentanol Backbone: The final step involves the attachment of the thietane-amino moiety to a pentanol backbone through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring or the pentanol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thietane and pentanol derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with a similar pentanol backbone but lacking the thietane ring and amino group.
3-Methyl-1-pentanol: A primary alcohol with a similar structure but different functional groups.
3-Methyl-5-phenylpentan-1-ol: A compound with a phenyl group attached to the pentanol backbone.
Uniqueness
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is unique due to the presence of the thietane ring and amino group, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H19NOS |
|---|---|
Peso molecular |
189.32 g/mol |
Nombre IUPAC |
3-methyl-3-(thietan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-3-9(2,4-5-11)10-8-6-12-7-8/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
XZBSQKAOZUZJDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCO)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


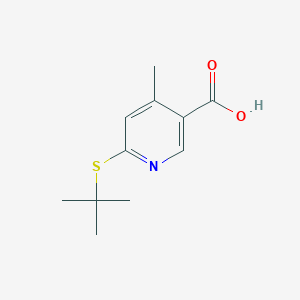
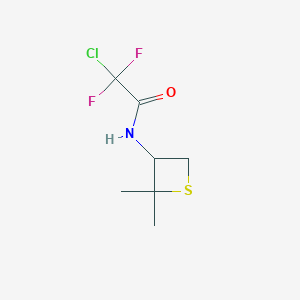

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
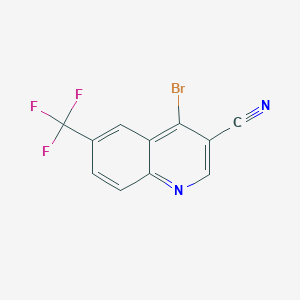

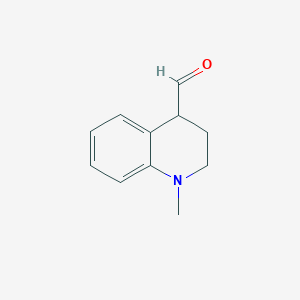
![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)


